![molecular formula C11H11BrO2 B14305468 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal CAS No. 116485-89-3](/img/structure/B14305468.png)
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with butanal under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanoic acid.
Reduction: 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanol.
Substitution: 2-[(5-Iodo-2-hydroxyphenyl)methylidene]butanal.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group may play a role in its biological activity by facilitating binding to target proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal.
2-[(5-Iodo-2-hydroxyphenyl)methylidene]butanal: A similar compound where the bromine atom is replaced with an iodine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
116485-89-3 |
|---|---|
Molekularformel |
C11H11BrO2 |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
2-[(5-bromo-2-hydroxyphenyl)methylidene]butanal |
InChI |
InChI=1S/C11H11BrO2/c1-2-8(7-13)5-9-6-10(12)3-4-11(9)14/h3-7,14H,2H2,1H3 |
InChI-Schlüssel |
ACTHXAMYXZGNOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=C(C=CC(=C1)Br)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


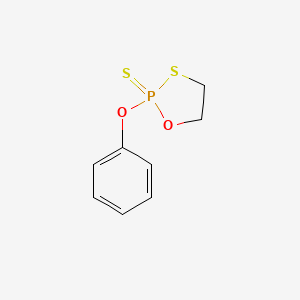

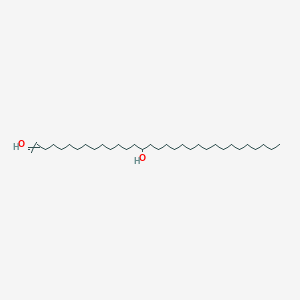
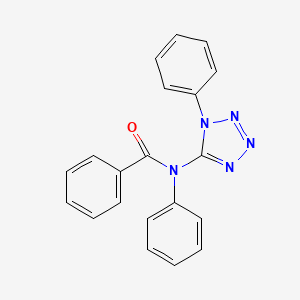
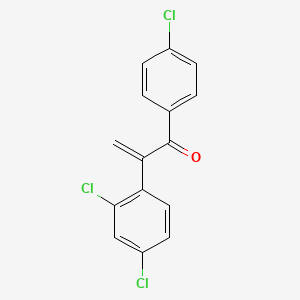
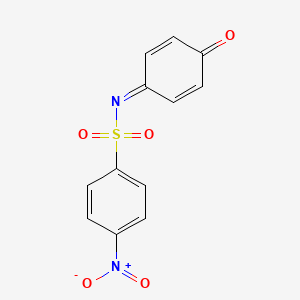
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
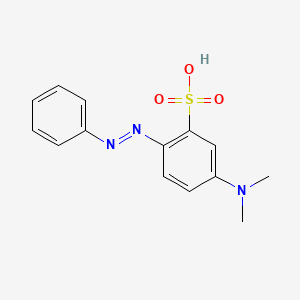
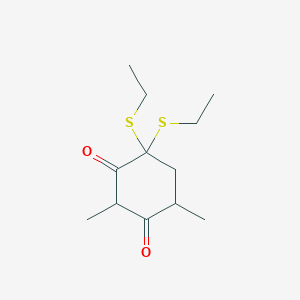

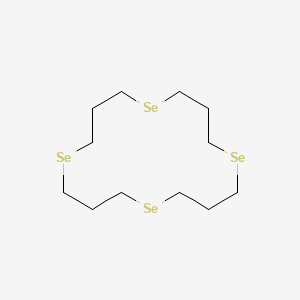
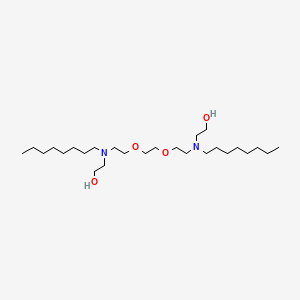

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
